molecular formula C7H6Cl2Zn B1588084 2-Chlorobenzylzinc chloride CAS No. 312624-11-6

2-Chlorobenzylzinc chloride

Cat. No.: B1588084
CAS No.: 312624-11-6
M. Wt: 226.4 g/mol
InChI Key: GUHAQRYHECFSSL-UHFFFAOYSA-M
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Description

2-Chlorobenzylzinc chloride is an organozinc compound with the molecular formula ClC6H4CH2ZnCl. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzylzinc chloride can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with zinc chloride in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere using Schlenk techniques to prevent moisture and air from interfering with the reaction .

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product’s purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzylzinc chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science .

Comparison with Similar Compounds

  • 4-Chlorobenzylzinc chloride
  • 4-Cyanobenzylzinc bromide
  • Vinylboronic anhydride pyridine complex
  • Octylmagnesium bromide solution

Comparison: Compared to similar compounds, 2-chlorobenzylzinc chloride is unique due to its specific reactivity and selectivity in forming carbon-carbon bonds. Its ability to participate in a wide range of coupling reactions makes it a valuable reagent in organic synthesis. Additionally, its availability as a solution in tetrahydrofuran enhances its ease of use and handling in laboratory and industrial settings .

Properties

IUPAC Name

1-chloro-2-methanidylbenzene;chlorozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHAQRYHECFSSL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CC=C1Cl.Cl[Zn+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404430
Record name 2-Chlorobenzylzinc chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312624-11-6
Record name 2-Chlorobenzylzinc chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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